

Comparative analysis of the cost-effectiveness of Onradivir for seasonal flu treatment

Author: BenchChem Technical Support Team. Date: December 2025

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Onradivir for Seasonal Flu: A Comparative Cost-Effectiveness Analysis

A new antiviral contender, **Onradivir**, has entered the arena for seasonal influenza treatment, demonstrating comparable efficacy to the established drug oseltamivir in clinical trials. While a definitive cost-effectiveness analysis awaits the release of **Onradivir**'s market price, a comprehensive review of its clinical performance and the economic burden of influenza suggests a promising potential to reduce the significant societal and healthcare costs associated with the seasonal virus.

Onradivir, a novel polymerase basic protein 2 (PB2) inhibitor, has shown potent antiviral activity against influenza A virus strains.[1] Developed by Zhongsheng Pharmaceutical, this first-in-class drug offers a new mechanism of action to combat a virus notorious for its ability to develop resistance to existing treatments.[1] Its recent approval in China marks a significant step in expanding the therapeutic options for uncomplicated influenza.

Clinical Efficacy: A Head-to-Head Comparison

Recent Phase 3 clinical trials have provided a direct comparison of **Onradivir**'s performance against both a placebo and the widely used neuraminidase inhibitor, oseltamivir. The data reveals that **Onradivir** is effective in reducing the duration of influenza symptoms.





A large-scale Phase 3 trial demonstrated that **Onradivir** significantly shortened the time to symptom alleviation in adults with uncomplicated influenza A compared to a placebo.[2] Notably, its efficacy was found to be similar to that of oseltamivir.[2]

Treatment Group	Median Time to Symptom Alleviation (Hours)
Onradivir (600 mg once daily)	38.83
Oseltamivir (75 mg twice daily)	42.17
Placebo	63.35

Data from a Phase 3, randomized, double-blind, placebo- and oseltamivir-controlled trial.[2]

In a Phase 2 trial, various doses of **Onradivir** were tested against a placebo. The 600 mg once-daily regimen was identified as the most effective, showing a statistically significant reduction in the median time to symptom alleviation.[3]

Treatment Group	Median Time to Symptom Alleviation (Hours)
Onradivir (600 mg once daily)	40.05
Onradivir (400 mg twice daily)	54.87
Onradivir (200 mg twice daily)	46.92
Placebo	62.87

Data from a Phase 2, multicenter, double-blind, randomized, placebo-controlled trial.[3]

Safety and Tolerability

Onradivir has demonstrated an acceptable safety profile in clinical trials. The most commonly reported side effect is diarrhea, which was observed more frequently in the **Onradivir** group compared to both placebo and oseltamivir groups.[2] However, these events were generally mild and transient.[2]



Treatment Group	Incidence of Adverse Events (%)	Most Common Adverse Event
Onradivir	67%	Diarrhea (40%)
Oseltamivir	47%	Not specified
Placebo	55%	Not specified

Data from a Phase 3 clinical trial.[2]

The Economic Burden of Seasonal Influenza

A comprehensive evaluation of a new influenza treatment's cost-effectiveness must consider the substantial economic impact of the illness. The societal costs of seasonal flu are multifaceted, encompassing both direct medical costs and indirect costs.

Direct medical costs include:

- Hospitalizations
- Outpatient visits
- Medications

Indirect costs, which often constitute the larger portion of the economic burden, include:

- Lost productivity due to absenteeism
- Reduced productivity while working (presenteeism)

Studies have shown that the annual economic burden of influenza in the United States is estimated to be in the tens of billions of dollars.[4] In the United Kingdom, seasonal flu is associated with an estimated £644 million loss to the economy annually due to lost productivity.

A Discussion on Potential Cost-Effectiveness

While the absence of **Onradivir**'s price precludes a formal cost-effectiveness calculation, a qualitative analysis based on its clinical profile suggests a favorable outlook. By shortening the



duration of illness, **Onradivir** has the potential to reduce both direct and indirect costs associated with influenza.

A reduction in the length of sickness can lead to:

- Fewer doctor visits and hospitalizations, thereby lowering direct medical costs.
- A quicker return to work, mitigating the indirect costs of lost productivity.

The comparable efficacy of **Onradivir** to oseltamivir suggests that its cost-effectiveness will be heavily dependent on its pricing strategy. If priced competitively with or lower than generic oseltamivir, **Onradivir** could present a highly cost-effective treatment option. The price of a standard course of generic oseltamivir can range from approximately \$18 to over \$100 in the United States.

Furthermore, as a new class of antiviral, **Onradivir** may play a crucial role in combating antiviral resistance, a growing concern with existing influenza treatments. The availability of an effective alternative with a different mechanism of action is a significant public health benefit that adds to its overall value.

Experimental Protocols

The clinical data presented in this guide is based on rigorous, well-designed clinical trials. The following provides an overview of the methodologies employed in the key studies cited.

Phase 3 Clinical Trial Protocol

- Study Design: A multicenter, randomized, double-blind, placebo- and oseltamivir-controlled trial.
- Participants: Adults aged 18-65 with a confirmed influenza A infection, presenting within 48 hours of symptom onset.
- Intervention: Participants were randomly assigned to one of three groups:
 - Onradivir: 600 mg orally, once daily for 5 days.
 - Oseltamivir: 75 mg orally, twice daily for 5 days.



- Placebo: Orally for 5 days.
- Primary Outcome: Time to alleviation of all influenza symptoms.
- Safety Assessment: Monitoring and recording of all adverse events throughout the study period.

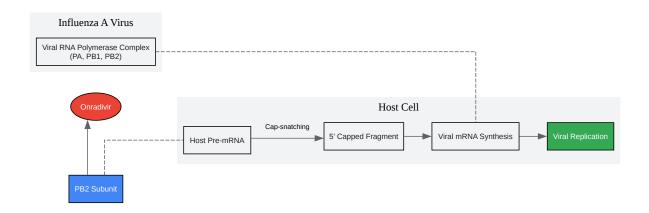
Phase 2 Clinical Trial Protocol

- Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[3]
- Participants: Healthy adults aged 18 to 65 with a confirmed flu infection, enrolled within 48 hours of symptom onset.
- Intervention: Participants were randomized to one of four groups:
 - o Onradivir: 200 mg twice a day.
 - Onradivir: 400 mg twice a day.
 - Onradivir: 600 mg once a day.
 - Placebo.
- Primary Outcome: Time to alleviation of influenza symptoms.[3]
- Safety Assessment: Evaluation of treatment-emergent adverse events.[3]

Visualizing the Science

To better understand the context of **Onradivir**'s role in influenza treatment, the following diagrams illustrate its mechanism of action and the workflow of a typical comparative clinical trial.

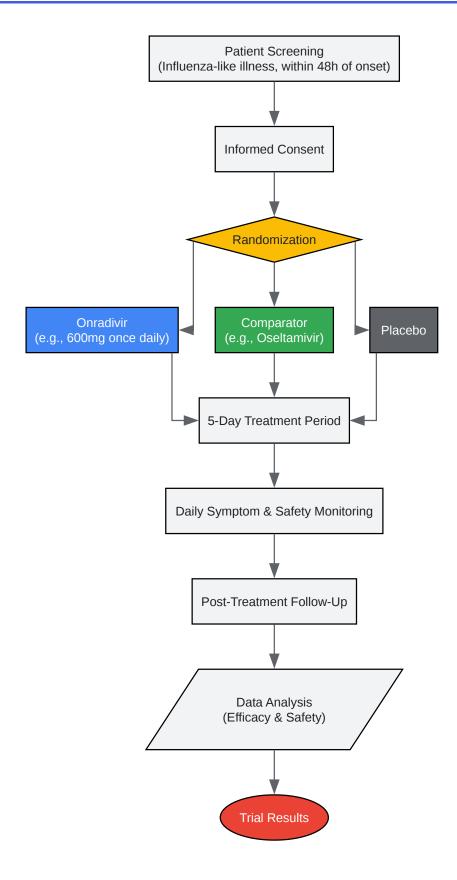




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Caption: Mechanism of action of **Onradivir**.





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Caption: Workflow of a comparative clinical trial.



Conclusion

Onradivir represents a valuable new tool in the management of seasonal influenza, offering efficacy comparable to oseltamivir with a novel mechanism of action. While a definitive cost-effectiveness analysis is pending the release of its pricing, its ability to shorten the duration of illness suggests a strong potential to reduce the significant economic burden of influenza. For researchers, scientists, and drug development professionals, the emergence of Onradivir underscores the importance of continued innovation in antiviral therapies to address both the clinical and economic challenges posed by seasonal influenza. Future economic modeling will be crucial to fully elucidate the cost-effectiveness of Onradivir and guide its optimal use in clinical practice.

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- To cite this document: BenchChem. [Comparative analysis of the cost-effectiveness of Onradivir for seasonal flu treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427892#comparative-analysis-of-the-cost-effectiveness-of-onradivir-for-seasonal-flu-treatment]

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